![molecular formula C15H17NO2S B2659590 (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1798400-06-2](/img/structure/B2659590.png)
(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
描述
(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure This compound features a sulfonyl group attached to a styryl moiety, which is further connected to an azabicyclo[321]oct-2-ene framework The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a multi-step process:
Formation of the Azabicyclo[3.2.1]oct-2-ene Core: This step often starts with the cyclization of suitable precursors under conditions that favor the formation of the bicyclic structure. Common methods include intramolecular cyclization reactions facilitated by catalysts or specific reagents.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the bicyclic core in the presence of a palladium catalyst.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and improve sustainability.
化学反应分析
Types of Reactions
(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways.
相似化合物的比较
Similar Compounds
(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane: Similar in structure but lacks the double bond in the bicyclic ring.
(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-one:
Uniqueness
This compound is unique due to its combination of a bicyclic structure with a styrylsulfonyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[321]oct-2-ene, covering its synthesis, reactions, applications, and unique features
生物活性
The compound (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a unique bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 275.4 g/mol. The compound features a bicyclic framework and a styrylsulfonyl group, which contribute to its distinctive chemical reactivity and potential biological activity.
Structural Representation
Property | Value |
---|---|
IUPAC Name | 8-[(E)-2-phenylethenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Molecular Formula | |
Molecular Weight | 275.4 g/mol |
The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors in biological pathways. The bicyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, potentially modulating various biological processes.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Due to its structural features, it may inhibit the growth of certain cancer cell lines by interfering with estrogen production pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antibacterial Activity : A study highlighted the synthesis of similar compounds that demonstrated significant antibacterial activity against multidrug-resistant pathogens, indicating a potential for this compound to possess similar properties .
- Estrogenic Activity Modulation : Research on steroid sulfatase inhibitors showed that compounds with similar structural motifs effectively blocked estrogen production in cancer cells . This suggests that this compound could be explored for its anticancer effects.
- Kinetic Studies : Kinetic studies have shown that related compounds can inhibit enzyme activity with low IC50 values, indicating strong biological activity .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors through reactions such as:
- Nitrone Cycloaddition : This method allows for regioselective formation of the bicyclic scaffold.
Common Reactions
Reaction Type | Description |
---|---|
Oxidation | Introduces additional functional groups |
Reduction | Modifies the sulfonyl group or other moieties |
Substitution | Nucleophilic and electrophilic substitutions on the bicyclic framework |
常见问题
Q. Basic: What synthetic strategies are commonly employed for constructing the 8-azabicyclo[3.2.1]octane core in derivatives like (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene?
Methodological Answer:
The bicyclic core is typically synthesized via intramolecular cyclization or reductive amination. For example, Theravance, Inc. demonstrated the use of concentrated HCl in aqueous conditions to facilitate cyclization of tetrahydrofuran precursors, yielding the 8-azabicyclo[3.2.1]octane scaffold . Key steps include:
- Precursor activation : Use of acidic or basic conditions to promote ring closure.
- Stereochemical control : Chiral catalysts or resolved starting materials ensure (1R,5S) configuration.
- Purification : Filtration and vacuum drying (e.g., isopropyl alcohol washes) yield crystalline products .
Q. Advanced: How can stereochemical integrity be validated during the synthesis of (1R,5S)-configured derivatives?
Methodological Answer:
X-ray crystallography is the gold standard for confirming stereochemistry. For instance, a crystal structure study of a related compound (C13H13FN2O3) resolved the chair conformation of the bicyclic system and dihedral angles between fused rings (67.63°) . Complementary methods include:
- NMR spectroscopy : - and -NMR detect coupling constants and substituent orientation (e.g., trifluoromethylsulfonyloxy groups) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB under optimized mobile phases .
Q. Basic: What analytical techniques are critical for assessing the purity of this compound in drug discovery workflows?
Methodological Answer:
- HPLC-UV/Vis : Use C18 columns with detection at 214–280 nm (validated for azabicyclo derivatives) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C17H20FNO4 derivatives with MW ~321.34 g/mol) .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N content) .
Q. Advanced: How does the (E)-styrylsulfonyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
The (E)-styrylsulfonyl moiety enhances metabolic stability and target binding via:
- Hydrophobic interactions : The aromatic styryl group engages with lipophilic pockets in enzymes/receptors (observed in monoamine reuptake inhibitors) .
- Sulfonyl electronegativity : Polarizes the molecule, improving solubility and bioavailability (similar to 4'-fluorococaine derivatives) .
- Stereoelectronic effects : The (E)-configuration minimizes steric clashes, as shown in Janus kinase inhibitor analogs .
Q. Basic: What are the documented biological targets of 8-azabicyclo[3.2.1]octane derivatives?
Methodological Answer:
- CNS targets : Dopamine transporters (e.g., ioflupane[123I] for Parkinson’s diagnostics) .
- Enzymes : Monoamine reuptake inhibitors (pudafensine) and Janus kinase inhibitors (izencitinib) .
- GPCRs : Farnesoid X receptor agonists (tropifexor) .
Q. Advanced: How can computational modeling optimize receptor binding for derivatives of this compound?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions (e.g., tropifexor’s binding to farnesoid X receptor) .
- MD simulations : Analyze stability of the (E)-styrylsulfonyl group in aqueous vs. lipid environments .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine in 4'-fluorococaine) with IC50 values .
Q. Basic: What are the stability challenges for this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal stability : Derivatives with similar bicyclic cores (e.g., 4'-fluorococaine) show decomposition above 195°C .
- pH sensitivity : Esters (e.g., methyl carboxylates) hydrolyze in alkaline conditions; use buffered solutions (pH 6–7) during storage .
Q. Advanced: How can contradictory pharmacological data from stereoisomers be resolved?
Methodological Answer:
- Enantiomeric separation : Use chiral columns (e.g., Chiralcel OD-H) to isolate (1R,5S) vs. (1S,5R) isomers .
- Crystallography : Compare binding modes of resolved isomers (e.g., dihedral angle variations in fused rings) .
- In vitro assays : Test isomers against targets like dopamine transporters to identify active enantiomers .
属性
IUPAC Name |
8-[(E)-2-phenylethenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,12-11-13-5-2-1-3-6-13)16-14-7-4-8-15(16)10-9-14/h1-7,11-12,14-15H,8-10H2/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLHHSGFEDMKBV-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CCC1N2S(=O)(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。